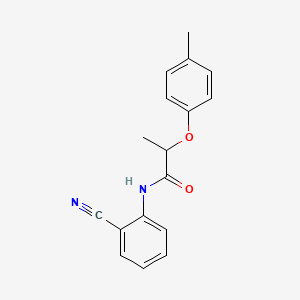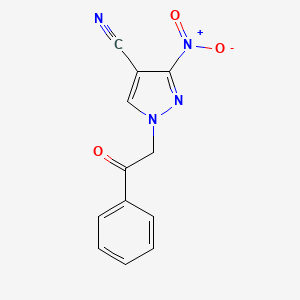![molecular formula C17H21BrClNO B4231738 N-[2-(benzyloxy)-5-bromobenzyl]-2-propanamine hydrochloride](/img/structure/B4231738.png)
N-[2-(benzyloxy)-5-bromobenzyl]-2-propanamine hydrochloride
Vue d'ensemble
Description
N-[2-(benzyloxy)-5-bromobenzyl]-2-propanamine hydrochloride is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. This compound is also known as JNJ-54175446 and has been found to have promising results in scientific research.
Mécanisme D'action
The mechanism of action of N-[2-(benzyloxy)-5-bromobenzyl]-2-propanamine hydrochloride involves the inhibition of various signaling pathways in cancer cells. This compound has been found to inhibit the Wnt/β-catenin signaling pathway, which is known to play a critical role in the development and progression of cancer. This inhibition leads to the induction of apoptosis in cancer cells, which ultimately leads to their death.
Biochemical and Physiological Effects
Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. This compound has also been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. In addition, it has been found to have neuroprotective effects and can protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[2-(benzyloxy)-5-bromobenzyl]-2-propanamine hydrochloride in lab experiments is its potent anti-cancer properties. This compound has been found to be effective against a wide range of cancer cell lines, making it a promising candidate for further research. However, one of the limitations of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the optimal dosage and administration of this compound to minimize toxicity.
Orientations Futures
There are several future directions for research on N-[2-(benzyloxy)-5-bromobenzyl]-2-propanamine hydrochloride. One area of research could focus on the development of more efficient and cost-effective synthesis methods for this compound. Another area of research could focus on the optimization of the dosage and administration of this compound to minimize toxicity. Additionally, further research is needed to determine the potential use of this compound in combination with other anti-cancer agents to enhance its efficacy. Finally, research could also focus on the potential use of this compound in the treatment of other diseases such as neurodegenerative disorders and inflammatory diseases.
Conclusion
In conclusion, this compound is a promising compound that has been extensively studied for its potential use as a therapeutic agent. Its potent anti-cancer properties, anti-inflammatory properties, and neuroprotective effects make it a promising candidate for further research. Further research is needed to optimize the synthesis method, dosage, and administration of this compound and to determine its potential use in the treatment of other diseases.
Applications De Recherche Scientifique
N-[2-(benzyloxy)-5-bromobenzyl]-2-propanamine hydrochloride has been extensively studied for its potential use as a therapeutic agent. It has been found to have promising results in scientific research, particularly in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells.
Propriétés
IUPAC Name |
N-[(5-bromo-2-phenylmethoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO.ClH/c1-13(2)19-11-15-10-16(18)8-9-17(15)20-12-14-6-4-3-5-7-14;/h3-10,13,19H,11-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGOJEFKYXYFBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=CC(=C1)Br)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>55.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24794040 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-allyl-4-(2-fluorophenyl)-3-(2-hydroxy-4,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B4231655.png)

![N-(3-fluorophenyl)-2-{1-(3-fluorophenyl)-3-[2-(2-fluorophenyl)ethyl]-2,5-dioxo-4-imidazolidinyl}acetamide](/img/structure/B4231675.png)
![4-fluoro-N-{2-[5-({2-[(4-iodo-2-isopropylphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4231689.png)
![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B4231694.png)




![5-[(4-benzyl-1-piperidinyl)carbonyl]-2-methyl-N-phenylbenzenesulfonamide](/img/structure/B4231742.png)
![3-{[({5-[2-(4-fluorophenyl)vinyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}-5-nitrobenzoic acid](/img/structure/B4231746.png)
![2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4231750.png)
![methyl 4-chloro-3-[(4-{[(4-methylphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B4231752.png)
![N-1,3-benzothiazol-2-yl-2-[(5-nitro-2-pyridinyl)thio]acetamide](/img/structure/B4231754.png)
